An In-depth Technical Guide to 4-piperazin-1-ylquinazoline (CAS: 59215-41-7): A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-piperazin-1-ylquinazoline (CAS: 59215-41-7): A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-piperazin-1-ylquinazoline, a key heterocyclic scaffold in medicinal chemistry. While direct biological activity of the core compound is not extensively documented, its role as a foundational moiety for the synthesis of potent and selective modulators of various biological targets is well-established. This document will delve into its physicochemical properties, synthesis, and its significant applications in the development of therapeutic agents, supported by quantitative data from key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.
Physicochemical Properties
4-piperazin-1-ylquinazoline is a small organic molecule with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 59215-41-7 | N/A |
| Molecular Formula | C₁₂H₁₄N₄ | [1][2] |
| Molecular Weight | 214.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Commercially available data |
| Solubility | Soluble in DMSO and methanol | Commercially available data |
| SMILES | C1CN(CCN1)C2=NC=NC3=CC=CC=C23 | N/A |
| InChI | InChI=1S/C12H14N4/c1-2-4-12-10(3-1)11-13-6-5-15-14-11/h1-4,6H,5,7-9H2 | N/A |
Synthesis and Derivatization: An Experimental Overview
The 4-piperazin-1-ylquinazoline core is typically synthesized as a key intermediate which is then further functionalized. A common synthetic approach involves the nucleophilic substitution of a leaving group on the quinazoline ring with piperazine.
Experimental Protocol: Synthesis of 4-piperazin-1-ylquinazoline Intermediate
This protocol is a generalized representation based on common synthetic routes for quinazoline derivatives.
Materials:
-
4-Chloroquinazoline
-
Piperazine (anhydrous)
-
Anhydrous acetonitrile (MeCN) or similar aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add an excess of anhydrous piperazine (2.0-3.0 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture to act as a base.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 4-piperazin-1-ylquinazoline as a pure compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
This core intermediate is then typically used in subsequent reactions, such as amide bond formation or urea formation, by reacting the secondary amine of the piperazine ring with various electrophiles to generate a library of derivatives.
The Role of 4-piperazin-1-ylquinazoline in Drug Development
The true value of the 4-piperazin-1-ylquinazoline scaffold lies in its utility as a template for generating a wide array of pharmacologically active compounds. By modifying the piperazine nitrogen, researchers have developed potent inhibitors and modulators for several important biological targets.
Anticancer Applications
Derivatives of 4-piperazin-1-ylquinazoline have shown significant promise as anticancer agents, primarily by targeting key receptor tyrosine kinases involved in tumor growth and angiogenesis.
Quantitative Data for Anticancer Derivatives:
| Derivative Class | Target | Example Compound | IC₅₀ | Cell Line |
| Quinazoline-Thioureas | PDGFR | CT53986 | Potent inhibitor (specific value not provided in abstract) | Not specified |
| N-phenyl-quinazolin-4-amines | Tubulin | Compound 7a | 0.029-0.147 µM | Various cancer cell lines |
| Quinolin-2-one bearing thiazoles | VEGFR-2 | Not specified | 46.83 ± 2.4 nM | Not specified |
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
Derivatives have been identified as potent inhibitors of PDGFR phosphorylation.[3] PDGFR signaling is crucial for cell proliferation and migration.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Certain derivatives of 4-piperazin-1-ylquinazoline have demonstrated potent VEGFR-2 inhibitory activity.
References
- 1. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
